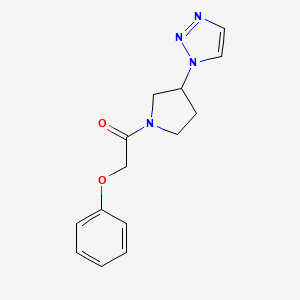
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This ring is connected to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom and four carbon atoms. The molecule also contains a phenoxy group and a ketone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the pyrrolidine ring. The 1,2,3-triazole ring can be formed via a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring could be formed via a variety of methods, including cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 1,2,3-triazole ring and the pyrrolidine ring would likely contribute to the rigidity of the molecule, while the phenoxy and ketone groups could potentially participate in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The 1,2,3-triazole ring is generally stable under a variety of conditions, but it could potentially participate in reactions with electrophiles or nucleophiles. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
- The synthesis of novel 1H-1,2,3-triazole analogs (9a–j) via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium has been explored .
Carbonic Anhydrase Inhibition
HSP90 Inhibition
Biological Activities
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-20-13-4-2-1-3-5-13)17-8-6-12(10-17)18-9-7-15-16-18/h1-5,7,9,12H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSLULSOGBQJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

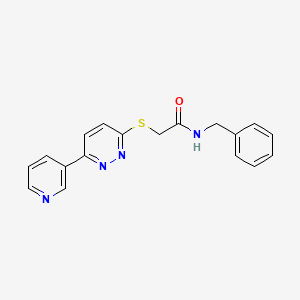
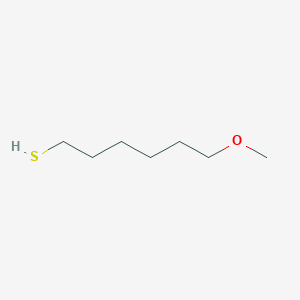
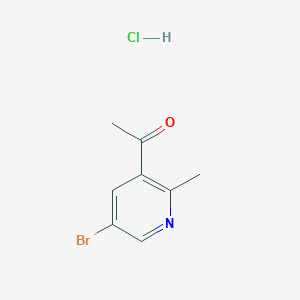

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)


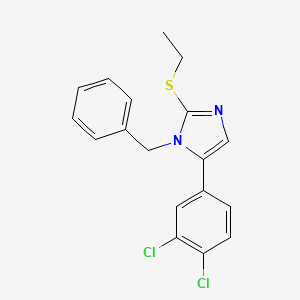

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)
